N-(4-fluorophenyl)-1-adamantanecarboxamide
Overview
Description
N-(4-fluorophenyl)-1-adamantanecarboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has been used in scientific research. This compound is a member of the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other compounds in this family, such as JWH-018 and AM-2201.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-adamantanecarboxamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of these receptors also leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. Studies have shown that this compound has psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been shown to have analgesic effects, which may be useful in the treatment of pain. However, the long-term effects of this compound on the body are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-1-adamantanecarboxamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on this system. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has psychoactive effects and may be addictive, which could make it difficult to control in a lab setting.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-1-adamantanecarboxamide. One direction is to study the long-term effects of this compound on the body, particularly in terms of its potential for addiction and other negative health effects. Another direction is to investigate the potential therapeutic uses of this compound, such as its analgesic effects. Additionally, further research is needed to understand the mechanism of action of this compound and how it interacts with the endocannabinoid system.
Scientific Research Applications
N-(4-fluorophenyl)-1-adamantanecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Studies have also shown that this compound has a stronger binding affinity for these receptors than other synthetic cannabinoids, such as JWH-018 and AM-2201.
properties
IUPAC Name |
N-(4-fluorophenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZQRXNXZRWGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317911 | |
Record name | N-(4-fluorophenyl)adamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42600-82-8 | |
Record name | NSC322037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-fluorophenyl)adamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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